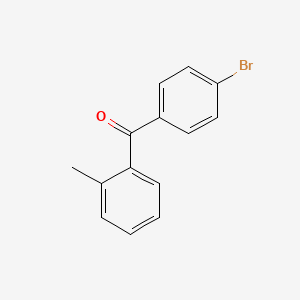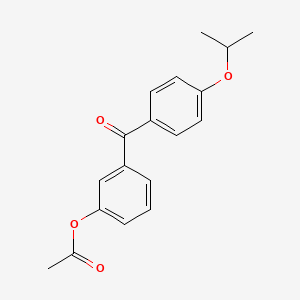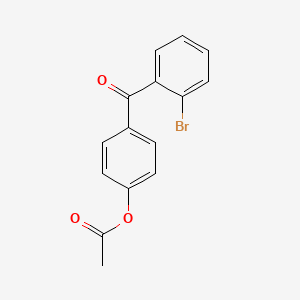
4-Bromo-2'-methylbenzophenone
Descripción general
Descripción
4-Bromo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It is also known by its IUPAC name, (4-bromophenyl)(2-methylphenyl)methanone. This compound is a derivative of benzophenone, where the phenyl rings are substituted with a bromine atom and a methyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mecanismo De Acción
Benzophenones
are a class of organic compounds that are commonly used in the chemical industry for various purposes, including as photoinitiators in UV-curing applications . They have a structural motif that consists of two aromatic rings (phenyl groups) connected by a carbonyl group .
Mode of Action
The mode of action of benzophenones can vary widely. Some benzophenones are known to interact with biological systems through processes such as free radical generation, while others might interact with specific enzymes or receptors .
Biochemical Pathways
Benzophenones can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of benzophenones can vary widely depending on factors such as their specific chemical structure and the route of administration .
Result of Action
Benzophenones can have various effects at the molecular and cellular level depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Bromo-2’-methylbenzophenone can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2’-methylbenzophenone can be synthesized through several methods. One common method involves the bromination of 2’-methylbenzophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under radical conditions, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds as follows:
2’-Methylbenzophenone+Br2→4-Bromo-2’-methylbenzophenone
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by recrystallization or column chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like NaBH4 or LiAlH4, typically in anhydrous solvents.
Oxidation: Strong oxidizing agents like KMnO4, often in acidic or basic conditions.
Major Products
Substitution: Products like 4-amino-2’-methylbenzophenone or 4-thio-2’-methylbenzophenone.
Reduction: 4-Bromo-2’-methylbenzyl alcohol.
Oxidation: 4-Bromo-2’-methylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-2’-methylbenzophenone is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and materials science.
Biology: It can be used as a probe to study biological processes involving brominated aromatic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzophenone: Similar structure but with different substitution patterns.
4-Methylbenzophenone: Lacks the bromine atom, leading to different reactivity.
4-Bromo-2’-methoxybenzophenone: Contains a methoxy group instead of a methyl group, affecting its electronic properties.
Uniqueness
4-Bromo-2’-methylbenzophenone is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and applications. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its physical properties and interactions in various chemical and biological systems.
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRRVPQMJGTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641766 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-59-7 | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















